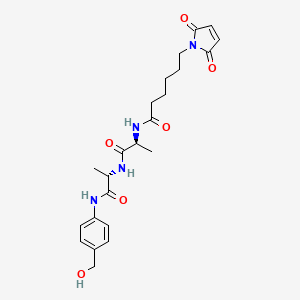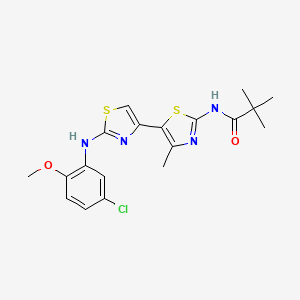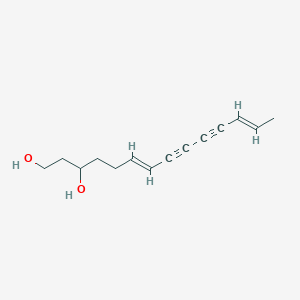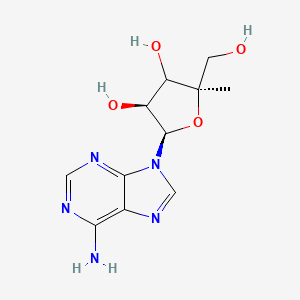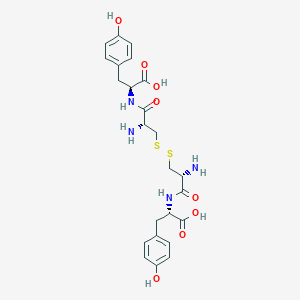
(H-Cys-Tyr-OH)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (H-Cys-Tyr-OH)2 is a polypeptide that can be identified through peptide screening. It is composed of two cysteine-tyrosine dipeptides linked by a disulfide bond. This compound has a molecular weight of 566.65 and a chemical formula of C24H30N4O8S2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Tyr-OH)2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the formation of the disulfide bond between the cysteine residues to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-throughput screening and optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(H-Cys-Tyr-OH)2 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(H-Cys-Tyr-OH)2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in protein interaction studies and functional analysis.
Medicine: Investigated for its potential therapeutic properties and as a drug development tool.
Industry: Utilized in the development of peptide-based products and technologies
Wirkmechanismus
The mechanism of action of (H-Cys-Tyr-OH)2 involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate protein-protein interactions and influence various biological pathways. The disulfide bond plays a crucial role in stabilizing the peptide structure and facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(H-Cys-Gly-OH)2: A similar polypeptide with glycine instead of tyrosine.
(H-Cys-Phe-OH)2: A similar polypeptide with phenylalanine instead of tyrosine.
Uniqueness
(H-Cys-Tyr-OH)2 is unique due to the presence of tyrosine, which imparts specific chemical and biological properties. The hydroxyl group on the tyrosine residue allows for additional hydrogen bonding and interactions, enhancing the compound’s stability and activity .
Eigenschaften
Molekularformel |
C24H30N4O8S2 |
|---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
ZZWGDFPODQWICQ-MUGJNUQGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


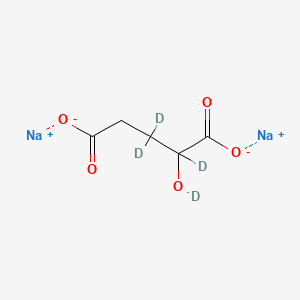

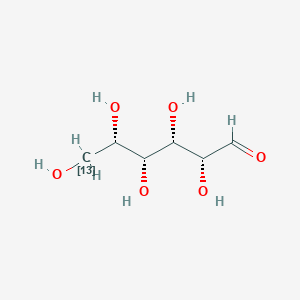
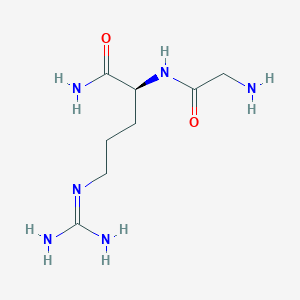
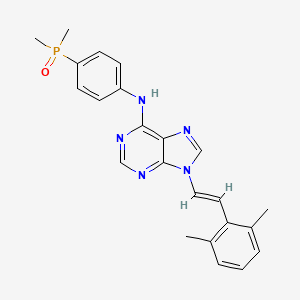
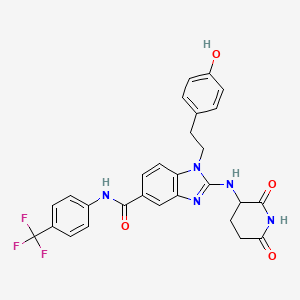
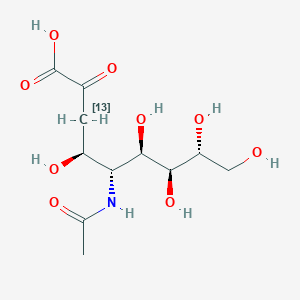
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)

